N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C12H12FN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-fluorophenylethylamine with imidazole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in the functional groups attached to the phenyl ring.
2’-Fluorofentanyl: Contains a fluorophenyl group and an ethyl chain but has a different core structure.
Uniqueness
N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is unique due to the presence of both the imidazole ring and the fluorophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C12H12FN3O |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H12FN3O/c13-11-4-2-1-3-10(11)5-6-15-12(17)16-8-7-14-9-16/h1-4,7-9H,5-6H2,(H,15,17) |
InChI Key |
JKJCZCOAYAINOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)N2C=CN=C2)F |
Origin of Product |
United States |
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